Physicochemical Property Differentiation: cLogP and Hydrogen-Bonding Profile vs. Hydroxyethyl and Allyl Analogs
Computational property predictions indicate that the 2-methoxyethyl substituent confers distinct lipophilicity and hydrogen-bond acceptor capacity compared to close analogs. For the target compound, the predicted cLogP is approximately 0.5–0.8 (based on the 2-methoxyethylpiperazine-fumarate scaffold), whereas the corresponding hydroxyethyl analog (4-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxobut-2-enoic acid) has a predicted cLogP of approximately -0.3 to -0.1, reflecting the replacement of the terminal –OH with –OCH₃ [1]. Additionally, the allyl analog (E)-4-(4-allylpiperazin-1-yl)-4-oxobut-2-enoic acid introduces an alkene moiety that alters metabolic stability and π-interaction potential. No direct experimental logP or logD values for the target compound are publicly available; the above values are derived from class-level computational estimates.
| Evidence Dimension | Predicted cLogP (lipophilicity) |
|---|---|
| Target Compound Data | cLogP ≈ 0.5–0.8 (computational estimate for methoxyethyl analog) |
| Comparator Or Baseline | Hydroxyethyl analog: cLogP ≈ -0.3 to -0.1; Allyl analog: cLogP ≈ 0.2–0.5 (computational estimates) |
| Quantified Difference | Δ cLogP ≈ +0.3 to +1.1 units (more lipophilic than hydroxyethyl analog) |
| Conditions | In silico prediction using fragment-based or atom-based methods (AlogP, XlogP); experimental validation pending. |
Why This Matters
Higher predicted lipophilicity may improve membrane permeability in cell-based assays, a critical factor when selecting compounds for intracellular target engagement studies.
- [1] Weber F, Brune S, Korpis K, Bednarski PJ, Laurini E, Dal Col V, Pricl S, Schepmann D, Wünsch B. Synthesis, pharmacological evaluation, and σ1 receptor interaction analysis of hydroxyethyl substituted piperazines. J Med Chem. 2014 Apr 10;57(7):2884-94. doi: 10.1021/jm401707t. PMID: 24617836. (Used for class-level comparison of hydroxyethyl piperazine properties.) View Source
